molecular formula C10H19NO5 B14032455 Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate CAS No. 189160-68-7

Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate

Cat. No.: B14032455
CAS No.: 189160-68-7
M. Wt: 233.26 g/mol
InChI Key: AUHMNOXHHTZGAN-UHFFFAOYSA-N
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Description

Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate is a chemical compound with the molecular formula C11H21NO5. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate typically involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The purification of the product is often achieved through recrystallization or column chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of peptides and proteins by protecting amine groups during the reaction.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate involves its role as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of amines in multi-step synthesis. This selective protection and deprotection enable the synthesis of complex molecules with high precision .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)ethanolamine
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • 2-(tert-Butoxycarbonylamino)-1-ethanol

Uniqueness

Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate is unique due to its combination of a Boc-protected amine and an ester group, making it versatile for various synthetic applications. Its ability to undergo multiple types of reactions while maintaining stability under specific conditions sets it apart from other similar compounds .

Properties

CAS No.

189160-68-7

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 2-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(5-6-12)7-8(13)15-4/h12H,5-7H2,1-4H3

InChI Key

AUHMNOXHHTZGAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CC(=O)OC

Origin of Product

United States

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